Cas no 55444-46-7 (rac-2-(1R,2R)-2-ethylcyclopropylethan-1-ol, cis)

Technical Introduction: rac-2-[(1R,2R)-2-ethylcyclopropyl]ethan-1-ol (cis) is a chiral cyclopropyl-substituted ethanol derivative characterized by its stereochemically defined cis configuration at the cyclopropane ring. The (1R,2R) stereocenters and rac (racemic) nature of the ethanolic moiety make this compound a versatile intermediate in asymmetric synthesis and pharmaceutical applications. Its rigid cyclopropyl structure enhances stability while influencing reactivity in ring-opening or functionalization reactions. The cis geometry may confer distinct steric and electronic properties, useful in modulating selectivity in catalytic processes or ligand design. This alcohol is typically employed in exploratory research for bioactive molecule development, particularly where cyclopropane motifs are leveraged for conformational constraint or metabolic resistance. Handling requires standard precautions for secondary alcohols.
rac-2-(1R,2R)-2-ethylcyclopropylethan-1-ol, cis structure
55444-46-7 structure
Product Name:rac-2-(1R,2R)-2-ethylcyclopropylethan-1-ol, cis
CAS No:55444-46-7
MF:C7H14O
MW:114.185462474823
MDL:MFCD32859741
CID:351918
PubChem ID:14907427
Update Time:2025-10-21

rac-2-(1R,2R)-2-ethylcyclopropylethan-1-ol, cis Chemical and Physical Properties

Names and Identifiers

    • Cyclopropaneethanol, 2-ethyl-, cis-
    • 2-[(1S,2S)-2-ethylcyclopropyl]ethanol
    • rac-2-(1R,2R)-2-ethylcyclopropylethan-1-ol, cis
    • 55444-46-7
    • 2-[(1S,2S)-2-Ethylcyclopropyl]ethan-1-ol
    • DTXSID70707751
    • SCHEMBL11480479
    • MDL: MFCD32859741
    • Inchi: 1S/C7H14O/c1-2-6-5-7(6)3-4-8/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
    • InChI Key: IPKMDCPNAOYUEB-NKWVEPMBSA-N
    • SMILES: OCC[C@@H]1C[C@@H]1CC

Computed Properties

  • Exact Mass: 114.10452
  • Monoisotopic Mass: 114.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 70.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

rac-2-(1R,2R)-2-ethylcyclopropylethan-1-ol, cis Pricemore >>

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Additional information on rac-2-(1R,2R)-2-ethylcyclopropylethan-1-ol, cis

Comprehensive Analysis of rac-2-(1R,2R)-2-ethylcyclopropylethan-1-ol, cis (CAS No. 55444-46-7)

rac-2-(1R,2R)-2-ethylcyclopropylethan-1-ol, cis (CAS No. 55444-46-7) is a chiral cyclopropyl derivative with significant applications in organic synthesis and pharmaceutical research. This compound, characterized by its unique cyclopropyl ring and ethyl substitution, has garnered attention due to its stereochemical complexity and potential biological activity. Researchers are increasingly exploring its role in asymmetric synthesis, where its cis configuration plays a pivotal role in enantioselective reactions.

The growing interest in rac-2-(1R,2R)-2-ethylcyclopropylethan-1-ol, cis aligns with the broader trend of leveraging chiral building blocks for drug discovery. Recent studies highlight its utility in constructing bioactive molecules, particularly in the development of flavor enhancers and fragrance intermediates. Its low molecular weight and high stability make it a versatile candidate for green chemistry applications, addressing the demand for sustainable synthetic routes.

One of the most searched questions related to this compound is: "What are the synthetic routes for rac-2-(1R,2R)-2-ethylcyclopropylethan-1-ol?" The answer lies in multi-step processes involving cyclopropanation of alkenes followed by stereoselective reduction. Advanced techniques like enzymatic resolution are also being investigated to isolate its enantiomers, catering to the pharmaceutical industry's need for optically pure compounds.

Another hot topic is the biological activity of cyclopropyl-containing compounds. While rac-2-(1R,2R)-2-ethylcyclopropylethan-1-ol, cis itself is not a drug, its structural motif appears in antimicrobial and anti-inflammatory agents. This connection has spurred research into its metabolic pathways and toxicity profiles, with computational models (e.g., QSAR) aiding predictions.

From an industrial perspective, the compound's volatility and solubility properties are frequently analyzed. Manufacturers optimize its purification via distillation or crystallization, while analytical methods like GC-MS and HPLC ensure quality control. These aspects are critical for compliance with REACH and other regulatory frameworks.

In material science, the rigidity imparted by its cyclopropane ring makes it a candidate for modifying polymer backbones. Startups are exploring its incorporation into biodegradable plastics, tapping into the circular economy trend. Such innovations respond to searches like "green alternatives for petrochemical-derived intermediates."

To conclude, rac-2-(1R,2R)-2-ethylcyclopropylethan-1-ol, cis exemplifies how niche chemicals drive interdisciplinary innovation. Its relevance to catalysis, medicinal chemistry, and sustainable materials ensures continued academic and commercial interest, positioning it as a compound to watch in coming years.

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